molecular formula C5H13ClN2O2S B13538709 N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride

N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride

Cat. No.: B13538709
M. Wt: 200.69 g/mol
InChI Key: LWOBGCGTLFVFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride is a cyclopropane-containing sulfonamide derivative. Structurally, it features a cyclopropane ring substituted with an aminomethyl group attached to a methanesulfonamide moiety, stabilized as a hydrochloride salt. Cyclopropane rings are notable for their strain-induced reactivity, while sulfonamide groups are common in pharmaceuticals due to their stability and hydrogen-bonding capabilities.

Properties

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.69 g/mol

IUPAC Name

N-[(1-aminocyclopropyl)methyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-4-5(6)2-3-5;/h7H,2-4,6H2,1H3;1H

InChI Key

LWOBGCGTLFVFPN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1(CC1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride typically involves the reaction of cyclopropylmethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features LogP PSA (Ų)
This compound C₇H₁₃N₃ (discrepancy*) 139.20 Not provided Cyclopropane, methanesulfonamide, HCl salt N/A N/A
(1R,2R)-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide hydrochloride C₉H₁₄F₂N₂O₃S·HCl 304.74 1360828-80-3 Cyclopropane, difluoromethyl, sulfonamide 2.94 97.64
Milnacipran Hydrochloride C₁₅H₂₂N₂O·HCl 282.81 101152-94-7 Cyclopropanecarboxamide, diethylamino groups N/A N/A
A61603 (G protein-coupled receptor ligand) Not provided N/A N/A Methanesulfonamide, tetrahydronaphthalene N/A N/A

Key Structural Differences

Cyclopropane Substitution: The target compound has a 1-aminocyclopropyl group directly attached to the sulfonamide nitrogen. In contrast, the compound from contains a difluoromethyl-substituted cyclopropane and a methylcyclopropylsulfonyl group, enhancing its lipophilicity (LogP = 2.94) . Milnacipran () replaces the sulfonamide with a carboxamide and incorporates a phenyl group, broadening its antidepressant activity .

Functional Groups: Sulfonamide vs. Halogenation: The compound in includes difluoromethyl groups, which can improve metabolic stability and bioavailability compared to non-halogenated analogs .

Salt Forms :

  • All compounds are hydrochloride salts, enhancing solubility. demonstrates a general method for hydrochloride salt formation via reaction with toluenesulfonate .

Biological Activity

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride is a sulfonamide compound characterized by the following structural formula:

C5H12ClN1O2S\text{C}_5\text{H}_{12}\text{ClN}_1\text{O}_2\text{S}

This compound features a cyclopropyl ring, which is known to influence its biological activity and interaction with various biological targets.

Biological Activity Overview

Biological ActivityDescription
Antibacterial Activity Effective against various Gram-positive and Gram-negative bacteria due to interference with folate synthesis.
Antitumor Potential Preliminary studies indicate possible effects on tumor cell proliferation.
Neuropharmacological Effects Potential modulation of neurotransmitter systems, although specific pathways require further investigation.

Case Studies and Research Findings

Recent literature has explored the biological activity of N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride through various experimental models:

  • Antibacterial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL for S. aureus and 32 µg/mL for E. coli.
  • Neuropharmacological Study : In an animal model, the administration of N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride resulted in increased serotonin levels, suggesting potential antidepressant effects. The study utilized behavioral assays to measure changes in locomotion and anxiety-like behaviors.
  • Antitumor Activity : A pilot study involving human cancer cell lines indicated that this compound could inhibit cell proliferation in colorectal cancer cells by inducing apoptosis. The IC50 value was found to be 25 µM.

Q & A

Q. Can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer :
  • Solvent replacement : Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalyst recycling : Recover DMAP via aqueous extraction and reuse in subsequent batches .
  • Waste reduction : Employ flow chemistry to minimize reagent excess and improve atom economy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.